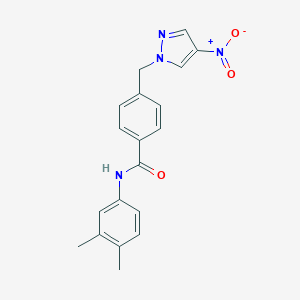
N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide, also known as DMP 777, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. For example, N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. In addition to its effects on COX-2 and Akt, N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 has also been shown to inhibit the activity of the enzyme matrix metalloproteinase-9 (MMP-9), which is involved in the breakdown of extracellular matrix proteins. This suggests that N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 may have potential as a therapeutic agent for diseases characterized by excessive extracellular matrix breakdown, such as arthritis and cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, its effects on various biological processes make it a versatile tool for investigating a wide range of research questions. However, one limitation of using N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777. One area of interest is the development of N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another area of interest is the investigation of N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777's effects on other biological processes, such as angiogenesis and wound healing. Finally, further studies are needed to fully elucidate the mechanism of action of N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 involves a multistep process that begins with the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form 3,5-dimethylphenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with methoxyamine hydrochloride to form the corresponding oxime, which is subsequently reduced to the amine using sodium borohydride. The final step involves the nitration of the amine using a mixture of nitric acid and sulfuric acid to yield N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 has been used in a variety of scientific research applications, including studies on inflammation, cancer, and neurodegenerative diseases. One study found that N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 was able to inhibit the production of inflammatory cytokines in macrophages, suggesting that it may have potential as an anti-inflammatory agent. Another study demonstrated that N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 was able to induce apoptosis in cancer cells, indicating that it may have anticancer properties. Additionally, N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
Propiedades
Nombre del producto |
N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C13H14N4O4 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C13H14N4O4/c1-7-4-8(2)6-9(5-7)14-12(18)10-11(17(19)20)13(21-3)16-15-10/h4-6H,1-3H3,(H,14,18)(H,15,16) |
Clave InChI |
BLVQCOLTMDYJNI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-])C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)



![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)



![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)

![N-(2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213861.png)
![methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213865.png)